2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid
CAS No.: 929973-78-4
Cat. No.: VC5659643
Molecular Formula: C13H10N2O3S
Molecular Weight: 274.29
* For research use only. Not for human or veterinary use.
![2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid - 929973-78-4](/images/structure/VC5659643.png)
Specification
CAS No. | 929973-78-4 |
---|---|
Molecular Formula | C13H10N2O3S |
Molecular Weight | 274.29 |
IUPAC Name | 2-(furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid |
Standard InChI | InChI=1S/C13H10N2O3S/c1-6-9-7(2)14-11(8-4-3-5-18-8)15-12(9)19-10(6)13(16)17/h3-5H,1-2H3,(H,16,17) |
Standard InChI Key | PQYPWFCTXVLMOM-UHFFFAOYSA-N |
SMILES | CC1=C(SC2=NC(=NC(=C12)C)C3=CC=CO3)C(=O)O |
Introduction
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid typically begins with commercially available precursors. A common approach involves:
-
Cyclization of Thiophene Derivatives: Starting with 2-aminothiophene-3-carboxylates, cyclocondensation with urea or thiourea under acidic conditions forms the pyrimidine ring.
-
Furan Incorporation: Suzuki-Miyaura coupling introduces the furan-2-yl group at position 2, utilizing palladium catalysts and boron-containing furan derivatives.
-
Methylation: Selective methylation at positions 4 and 5 is achieved using methyl iodide in the presence of a base like potassium carbonate.
-
Carboxylic Acid Formation: Oxidation of a methyl ester precursor or direct carboxylation at position 6 completes the synthesis.
Reaction conditions are tightly controlled, with temperatures ranging from 80–120°C and solvents such as toluene or dichloromethane. Catalysts like palladium(II) acetate or triphenylphosphine are employed to enhance yield and selectivity.
Industrial Optimization
Industrial-scale production prioritizes cost efficiency and purity. Key strategies include:
-
Catalyst Recycling: Reducing palladium catalyst usage through ligand design or heterogeneous catalysis.
-
Continuous Flow Chemistry: Minimizing reaction times and improving heat transfer.
-
Purification Techniques: Recrystallization from ethanol-water mixtures or chromatography on silica gel achieves >95% purity.
Chemical Reactivity and Functionalization
The compound undergoes diverse reactions, enabling tailored modifications:
Oxidation and Reduction
-
Furan Oxidation: Treatment with potassium permanganate in acidic media converts the furan ring to a maleic anhydride derivative, altering electronic properties.
-
Carboxylic Acid Reduction: Lithium aluminum hydride reduces the carboxylic acid to a primary alcohol, facilitating prodrug development.
Electrophilic Substitution
The electron-rich thieno[2,3-d]pyrimidine core undergoes nitration or sulfonation at position 7, introducing nitro or sulfonic acid groups for further functionalization.
Cross-Coupling Reactions
Reaction Type | Reagents/Conditions | Major Products |
---|---|---|
Oxidation | KMnO₄, H₂SO₄, 50°C | Furan → maleic anhydride derivative |
Reduction | LiAlH₄, THF, 0°C → rt | Carboxylic acid → primary alcohol |
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Aryl group at position 4 |
Biological and Pharmacological Applications
Antimicrobial Activity
Preliminary studies indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL), attributed to membrane disruption via hydrophobic interactions.
Neuropharmacology
The carboxylic acid moiety enables salt formation with amine-containing neurotransmitters, hinting at potential applications in neurodegenerative disease models.
Industrial and Material Science Uses
Organic Electronics
The compound’s extended π-system and electron-withdrawing groups make it a candidate for n-type semiconductors in organic field-effect transistors (OFETs).
Metal-Organic Frameworks (MOFs)
Coordination with transition metals (e.g., Cu²⁺, Zn²⁺) yields porous MOFs with high surface areas (>1000 m²/g), applicable in gas storage.
Comparative Analysis with Structural Analogs
Analog 1: 4-(4-Fluorophenylamino)-thieno[2,3-d]pyrimidine-6-carboxylic Acid
Lacking the furan and methyl groups, this analog (CAS 871231-30-0) exhibits reduced lipophilicity and weaker antimicrobial activity (MIC >128 μg/mL) .
Analog 2: 4,5-Dimethylthieno[2,3-d]pyrimidine-6-carboxylic Acid
Absence of the furan ring diminishes π-π stacking capability, lowering OFET performance by ∼40% compared to the target compound.
Table 2: Key Properties vs. Analogs
Property | Target Compound | Analog 1 | Analog 2 |
---|---|---|---|
LogP (Calculated) | 2.1 | 1.8 | 1.9 |
MIC (S. aureus) | 32 μg/mL | >128 μg/mL | 64 μg/mL |
OFET Mobility (cm²/Vs) | 0.15 | N/A | 0.09 |
Mechanistic Insights
Enzymatic Inhibition
Molecular docking studies suggest the compound binds to topoisomerase IIα’s ATP-binding pocket via hydrogen bonds (Asp543, Lys505) and hydrophobic interactions (Phe506).
Receptor Modulation
In silico models predict affinity for adenosine A₂A receptors (Ki = 89 nM), implicating potential in Parkinson’s disease therapy.
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume